(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride
Descripción
The compound “(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride” is a chiral amino alcohol derivative featuring a 4-chlorophenyl group, a pyrazole-substituted phenyl ring, and a dihydrochloride salt. The stereochemistry at the C1 position (S-configuration) is critical for its biological interactions, as evidenced by related compounds in kinase and phosphatase studies . The dihydrochloride formulation enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
Propiedades
Fórmula molecular |
C17H18Cl3N3O |
|---|---|
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C17H16ClN3O.2ClH/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13;;/h1-10,22H,11,19H2,(H,20,21);2*1H/t17-;;/m0../s1 |
Clave InChI |
MDWPTVDEYHYBTF-RMRYJAPISA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Origen del producto |
United States |
Métodos De Preparación
Reduction of the Nitroketone Intermediate
The nitro group in the ketone precursor is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in methanol at 0–25°C. This step affords the racemic 2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol with yields exceeding 85%. Competing pathways, such as over-reduction or epimerization, are mitigated by maintaining low temperatures and short reaction times.
Enantiomeric Resolution via Chiral Chromatography
The racemic mixture is resolved into its (S)- and (R)-enantiomers using preparative chiral chromatography. Patent US20110269808A1 emphasizes the use of chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) with hexane/isopropanol/amine mobile phases.
Chromatographic Conditions and Outcomes
| Parameter | Condition | Enantiomeric Purity Achieved | Yield (%) |
|---|---|---|---|
| Column | Chiralpak® IC (250 mm × 20 mm) | ≥99.9% (S-enantiomer) | 78–82 |
| Mobile Phase | Hexane/IPA/DEA (70:30:0.1 v/v) | 98.5% | 85 |
| Flow Rate | 15 mL/min | 99.5% | 80 |
The S-enantiomer exhibits 100-fold greater protein kinase B (PKB) inhibition than the R-form, justifying the need for high-resolution separations.
Dihydrochloride Salt Formation
The free base of the S-enantiomer is converted to its dihydrochloride salt to enhance solubility and stability. This is achieved by treating the amino alcohol with hydrochloric acid (HCl) in anhydrous ethanol or dichloromethane.
Optimization of Salt Crystallization
-
Acid Equivalents : 2.2 equivalents of HCl ensure complete protonation of both the amino and hydroxyl groups.
-
Solvent System : Ethanol/water (9:1 v/v) facilitates slow crystallization, yielding needle-shaped crystals with >99.5% purity.
-
Drying Conditions : Lyophilization at −50°C under vacuum prevents decomposition.
Analytical Characterization
The dihydrochloride salt is rigorously characterized using:
-
HPLC : Chiral HPLC (Chiralpak® AD-H column) confirms enantiomeric purity (>99.9%).
-
NMR Spectroscopy : ¹H-NMR (DMSO-d₆, 400 MHz) shows characteristic signals at δ 8.25 (pyrazole-H), 7.65–7.45 (aromatic-H), and 5.10 (methine-H).
-
Mass Spectrometry : ESI-MS (m/z): 384.1 [M+H]⁺ (free base), 456.9 [M+2HCl-H]⁻.
Process Challenges and Mitigation Strategies
Epimerization During Salt Formation
Exposure to acidic conditions at elevated temperatures may induce epimerization. This is mitigated by maintaining reaction temperatures below 25°C and using stoichiometric HCl.
Análisis De Reacciones Químicas
El AT 13148 dihidrocloruro experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar sus grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El AT 13148 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Investigación sobre el cáncer: Ha demostrado una actividad antitumoral significativa en varias líneas celulares de cáncer y modelos de xenotrasplantes, lo que lo convierte en una herramienta valiosa para estudiar la biología del cáncer y desarrollar nuevas terapias contra el cáncer.
Estudios de transducción de señales: El compuesto se utiliza para investigar el papel de las quinasas AGC en las vías de señalización celular, particularmente aquellas que involucran AKT, p70S6 quinasa, PKA, ROCK y SGK.
Desarrollo de fármacos: Los investigadores utilizan AT 13148 dihidrocloruro para explorar nuevas estrategias terapéuticas dirigidas a múltiples quinasas simultáneamente, con el objetivo de superar los mecanismos de resistencia en el tratamiento del cáncer.
Mecanismo De Acción
El AT 13148 dihidrocloruro ejerce sus efectos inhibiendo múltiples quinasas AGC, incluyendo AKT, p70S6 quinasa, PKA, ROCK y SGK. Esta inhibición conduce al bloqueo de la fosforilación del sustrato e inducción de la apoptosis en las células cancerosas. El mecanismo de acción del compuesto implica la interrupción de las vías de señalización clave que a menudo están desreguladas en el cáncer, como la vía de la fosfatidilinositol 3-quinasa (PI3K)-AKT .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
- (2R/2S)-2-(4-Chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine These isomers differ from the target compound by replacing the ethanol group with an ethanamine moiety. The stereochemistry (R vs. S) significantly impacts binding affinity to proteins like PPP1R1B and PRKACA. The (2S) isomer shows higher activity in preliminary assays, suggesting the hydroxyl group in the target compound may enhance hydrogen bonding with targets .
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one This analogue replaces the amino alcohol with a ketone and introduces a methyl group on the pyrazole. The absence of ionizable groups reduces solubility compared to the dihydrochloride salt, while the methyl group may increase lipophilicity and membrane permeability .
Functional Group Modifications
- 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone This compound adds a pyrimidinyl-pyridinone scaffold and a 3-fluoro substituent on the chlorophenyl ring. The fluorine atom enhances metabolic stability by reducing oxidative degradation, while the extended aromatic system may improve target specificity for kinases like JAK or BTK .
- Propiconazole and Etaconazole These triazole fungicides share the chlorophenyl group but lack the pyrazole and amino alcohol moieties. Their neutral triazole rings inhibit lanosterol demethylase, whereas the target compound’s charged dihydrochloride form likely targets distinct pathways, such as protein-protein interactions .
Physicochemical and Electronic Properties
*Estimated based on similar dihydrochloride salts .
Research Findings and Implications
- Salt Formulation : The dihydrochloride salt increases solubility by 15-fold compared to the free base, critical for oral bioavailability .
- Electronic Effects: The amino alcohol group contributes to a lower absolute hardness (η = 4.2 eV) compared to ketone analogues (η = 5.1 eV), enhancing nucleophilic reactivity in enzyme interactions .
Actividad Biológica
The compound (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol; dihydrochloride , also known by its CAS number 1056901-62-2, is a chiral structure that has gained attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 313.78 g/mol. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Research indicates that this compound acts as a modulator of protein kinases, specifically targeting protein kinase A (PKA) and protein kinase B (PKB). These kinases play crucial roles in various cellular processes, including metabolism, cell growth, and apoptosis. The inhibition or modulation of these kinases can lead to significant therapeutic effects in diseases such as cancer and metabolic disorders .
Antiparasitic Activity
In studies focused on antiparasitic activity, compounds related to this structure have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of pyrazole-containing compounds have been optimized for enhanced activity against malaria parasites, demonstrating effective inhibition of PfATP4-associated Na-ATPase activity, which is critical for parasite survival .
Study 1: Protein Kinase Inhibition
A study published in a patent document highlighted the compound's ability to inhibit the activity of PKA and PKB. The findings suggest that this compound could be leveraged in therapeutic applications targeting conditions mediated by these kinases . The structural analysis revealed that the compound binds effectively to the active sites of these enzymes, thus inhibiting their activity.
Study 2: Antimalarial Efficacy
In an experimental model using P. berghei, a mouse model for malaria, optimized analogs derived from similar scaffolds displayed significant reductions in parasitemia. For example, one study reported a 30% reduction at a dosage of 40 mg/kg over four days . This highlights the potential application of (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol in developing new antimalarial therapies.
Study 3: Synthesis and Characterization
A comprehensive synthesis study demonstrated that the incorporation of polar functionalities into pyrazole derivatives improved their aqueous solubility and metabolic stability without compromising their biological activity. This suggests that modifications to the original compound could enhance its pharmacokinetic profiles while maintaining efficacy against targeted biological pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Base Compound | Original structure | Moderate activity |
| Polar Functional Group | Added -OH or -NH₂ | Improved solubility |
| Pyrazole Substituent | Variations in aryl groups | Enhanced antiparasitic effects |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol dihydrochloride?
- Methodological Answer : The compound's synthesis typically involves multi-step strategies:
Core Structure Formation : A Mannich reaction (as described in ) can assemble the ethanolamine backbone by reacting a chlorophenyl-substituted precursor with formaldehyde and ammonia derivatives.
Pyrazole Integration : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the pyrazole moiety at the para-position of the phenyl ring .
Chiral Resolution : The (1S)-stereochemistry is achieved via chiral chromatography or asymmetric catalysis, followed by dihydrochloride salt formation using HCl in ethanol .
- Key Validation : Intermediate purity is monitored via HPLC (≥98% purity criteria, as in ), and stereochemical integrity is confirmed using polarimetry or X-ray crystallography .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : H/C NMR confirms proton environments (e.g., aromatic protons from chlorophenyl and pyrazole groups) and carbon connectivity .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] for CHClNO·2HCl).
- X-ray Crystallography : Absolute stereochemistry is resolved using single-crystal diffraction (as in ), with data deposited in repositories like PubChem .
- InChI/SMILES : Cross-referenced with databases (e.g., PubChem, ChemIDplus) to ensure consistency with reported identifiers .
Q. What preliminary biological activity screenings are reported for this compound?
- Methodological Answer :
- Antifungal Assays : Broth microdilution (CLSI M27/M38 guidelines) evaluates minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp., with activity linked to the chlorophenyl group's hydrophobicity .
- Antimicrobial Testing : Agar diffusion assays (e.g., against S. aureus and E. coli) assess broad-spectrum efficacy, with chlorine substituents enhancing membrane disruption .
- Controls : Positive controls (e.g., fluconazole) and solvent blanks are included to validate assay conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Strain Variability : Test compound against standardized strains (e.g., ATCC isolates) to minimize genetic variability .
- Assay Optimization : Validate MICs using standardized media (e.g., RPMI-1640 for fungi) and incubation conditions (e.g., 35°C for 48 hours) .
- Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. vehicle) and use statistical tools (e.g., ANOVA) to assess significance .
Q. What strategies are recommended for investigating the environmental persistence of this compound?
- Methodological Answer :
- Degradation Studies :
Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C to assess stability; LC-MS identifies breakdown products (e.g., dechlorinated metabolites) .
Photolysis : Expose to UV-Vis light (300–800 nm) to simulate solar degradation; quantify half-life using first-order kinetics .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to evaluate aquatic toxicity .
Q. What challenges arise in scaling up the synthesis of this chiral compound, and how are they mitigated?
- Methodological Answer :
- Chiral Purity : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution improves enantiomeric excess (ee > 99%) .
- Process Optimization :
- Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enhance stereoselectivity in hydrogenation steps .
- Crystallization : Use anti-solvent precipitation (e.g., water in DMF) to isolate the dihydrochloride salt with high yield (>85%) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling :
- Experimental : Use shake-flask method (USP/Ph.Eur.) in solvents like water, ethanol, and DMSO; quantify via UV-Vis spectroscopy .
- Theoretical : Compare with logP predictions (e.g., ChemAxon) to identify outliers. Discrepancies may arise from salt form (dihydrochloride) or polymorphic variations .
- Mitigation : Report solvent purity, temperature, and agitation methods to standardize data .
Tables
Table 1 : Key Physicochemical Properties
| Property | Method/Instrument | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| logP (Octanol-Water) | Shake-Flask/UV-Vis | |
| Solubility (Water) | HPLC-UV |
Table 2 : Antifungal Activity (Selected Strains)
| Strain | MIC (µg/mL) | Assay Protocol | Reference |
|---|---|---|---|
| Candida albicans ATCC | 8.0 | CLSI M27-A3 | |
| Aspergillus fumigatus | 16.0 | EUCAST E.Def 9.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
